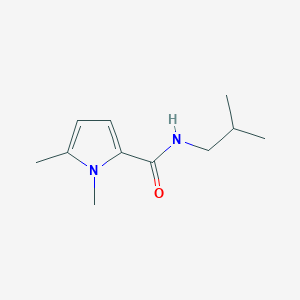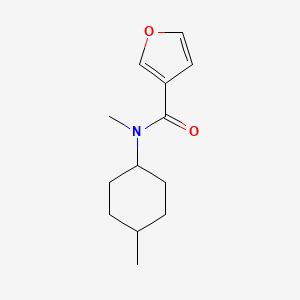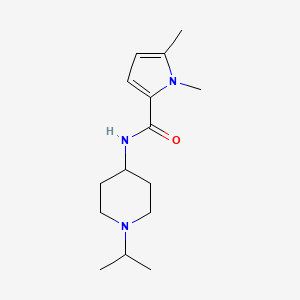
N-cycloheptyl-N-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N-methylpyridine-4-carboxamide, also known as CAY10566, is a chemical compound that belongs to the class of pyridine carboxamides. This compound has gained significant attention in scientific research due to its potential applications in the field of neuroscience, particularly in the study of pain and inflammation.
Mécanisme D'action
N-cycloheptyl-N-methylpyridine-4-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel pore and preventing the influx of calcium ions into the cell. This inhibition of TRPV1 activity results in a decrease in the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are involved in the transmission of pain and inflammation signals.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-N-methylpyridine-4-carboxamide is highly selective for TRPV1 and does not affect other ion channels or receptors. This selectivity is important in avoiding unwanted side effects that may arise from the inhibition of other channels or receptors. In addition, the compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-cycloheptyl-N-methylpyridine-4-carboxamide in lab experiments has several advantages, including its high selectivity for TRPV1, good pharmacokinetic properties, and potential therapeutic applications in the treatment of pain and inflammation. However, there are also some limitations to its use, including its relatively high cost compared to other TRPV1 inhibitors and the need for further preclinical and clinical studies to evaluate its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-cycloheptyl-N-methylpyridine-4-carboxamide, including:
1. Further preclinical studies to evaluate its safety and efficacy in various disease models.
2. Clinical trials to determine its potential therapeutic applications in humans.
3. Development of more potent and selective TRPV1 inhibitors based on the structure of N-cycloheptyl-N-methylpyridine-4-carboxamide.
4. Investigation of the potential use of TRPV1 inhibitors in combination with other therapies for the treatment of pain and inflammation.
5. Exploration of the role of TRPV1 in other physiological processes beyond pain and inflammation, such as thermoregulation and metabolism.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-N-methylpyridine-4-carboxamide involves the reaction of cycloheptylamine and N-methyl-4-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-cycloheptyl-N-methylpyridine-4-carboxamide has been extensively studied for its potential use as a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in the transmission of pain and inflammation signals. Inhibition of TRPV1 has been shown to be effective in reducing pain and inflammation in preclinical models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-cycloheptyl-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-16(13-6-4-2-3-5-7-13)14(17)12-8-10-15-11-9-12/h8-11,13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPUGZONNPWFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)

![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)

![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)

